3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol
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Overview
Description
3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by reduction and cyclization steps . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol include other imidazo[4,5-c]pyridine derivatives, such as:
- 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-13-9-4-5-11-7-8(9)12-10(13)3-2-6-14/h11,14H,2-7H2,1H3 |
InChI Key |
SLUCERKHKJNXDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1CCCO |
Origin of Product |
United States |
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